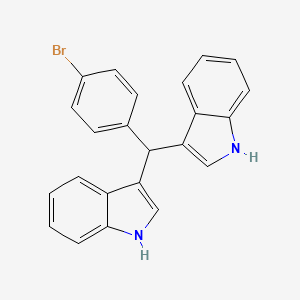

3,3'-((4-Bromophenyl)methylene)bis(1H-indole)

Description

Properties

IUPAC Name |

3-[(4-bromophenyl)-(1H-indol-3-yl)methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrN2/c24-16-11-9-15(10-12-16)23(19-13-25-21-7-3-1-5-17(19)21)20-14-26-22-8-4-2-6-18(20)22/h1-14,23,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGCBPXXSGYHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)Br)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole)

Technical Monograph: 3,3'-((4-Bromophenyl)methylene)bis(1H-indole)

Executive Summary

3,3'-((4-Bromophenyl)methylene)bis(1H-indole), a derivative within the bis(indolyl)methane (BIM) class, represents a critical scaffold in medicinal chemistry. Characterized by two indole moieties bridged by a methine carbon substituted with a 4-bromophenyl group, this compound exhibits significant lipophilicity and electronic tuning distinct from its parent compound, 3,3'-diindolylmethane (DIM).

This guide synthesizes the physicochemical data, production methodologies, and biological potential of this compound.[1] It is designed to serve as a foundational reference for researchers investigating BIMs as potential chemotherapeutic agents, specifically targeting orphan nuclear receptors (e.g., Nur77) and tubulin polymerization pathways.

Chemical Identity & Physicochemical Properties

The introduction of the 4-bromophenyl group at the methylene bridge enhances the compound's hydrophobic interaction potential compared to unsubstituted BIMs, influencing its binding affinity in hydrophobic pockets of target proteins.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) | |

| CAS Number | 540729-21-3 | Verified Registry Number |

| Molecular Formula | C₂₃H₁₇BrN₂ | |

| Molecular Weight | 401.30 g/mol | |

| Appearance | Pink to Orange-Red Solid | Color intensity varies with purity/polymorph |

| Melting Point | 102 – 113 °C | Range reflects polymorph/solvent history [1, 2] |

| Solubility | Soluble: DMSO, CDCl₃, AcetoneInsoluble: Water | High lipophilicity due to Br-phenyl moiety |

| pKa | ~16.97 (Indole NH) | Estimated; acts as a weak acid |

Spectral Signatures (Diagnostic)

-

¹H NMR (400 MHz, CDCl₃): The diagnostic signature is the methine proton (Ar-CH-Ar ) appearing as a sharp singlet.

-

δ 5.82 – 5.91 ppm (s, 1H): Methine bridge proton.

-

δ 7.90 – 8.10 ppm (br s, 2H): Indole NH protons (disappears with D₂O exchange).

-

δ 7.40 – 7.45 ppm (d, 2H): Phenyl ring protons ortho to Bromine (deshielded by halogen).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~39.8 ppm: Methine bridge carbon (Aliphatic signal in aromatic region).

-

δ 119-120 ppm: C3 position of indole rings.

-

-

IR (KBr):

-

3400 – 3417 cm⁻¹: Indole N-H stretching (sharp/intense).

-

742 cm⁻¹: C-Br stretch (fingerprint region).

-

Synthesis & Production

The synthesis of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) follows a classic electrophilic substitution mechanism (Friedel-Crafts type) involving the condensation of two equivalents of indole with one equivalent of 4-bromobenzaldehyde.

Reaction Mechanism

The reaction proceeds via acid-catalyzed activation of the aldehyde carbonyl, followed by nucleophilic attack from the C3 position of the first indole. Elimination of water generates an aza-fulvene intermediate, which is rapidly attacked by the second indole molecule.

Figure 1: Acid-catalyzed condensation mechanism for BIM synthesis.

Optimized Green Protocol

Based on methodologies using solid acid catalysts (e.g., Montmorillonite K-10 or Sulfamic Acid) [3, 4].

Reagents:

-

4-Bromobenzaldehyde (1.0 mmol)

-

Catalyst: Sulfamic Acid (10 mol%) or Bi(NO₃)₃-Mont. K-10

-

Solvent: Ethanol:Water (1:[4]1) or Solvent-free (Grinding)[2]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (185 mg, 1 mmol) and indole (234 mg, 2 mmol) in 5 mL of EtOH:H₂O (1:1).

-

Catalysis: Add Sulfamic acid (10 mg, ~0.1 mmol).

-

Reaction: Stir the mixture at room temperature. Monitor via TLC (Eluent: 20% Ethyl Acetate in Hexane). The reaction typically completes within 15–30 minutes.[5]

-

Precipitation: As the reaction progresses, the product will precipitate as a solid.

-

Work-up: Add 10 mL of cold water to the mixture. Filter the solid precipitate under vacuum.

-

Purification: Wash the solid with 20% aqueous ethanol. Recrystallize from hot ethanol to yield pure pink/reddish crystals.

-

Self-Validation Check: The melting point of the dried crystals should be checked immediately. If <100°C, solvent occlusion or unreacted aldehyde is likely present.

-

Pharmacological Profile

Bis(indolyl)methanes are known pharmacophores with pleiotropic effects.[6] The 4-bromophenyl derivative is specifically investigated for its enhanced cytotoxicity against solid tumors compared to the parent DIM.

Structure-Activity Relationship (SAR)

-

Lipophilicity: The bromine atom (logP contribution ~0.86) increases membrane permeability and affinity for hydrophobic pockets in proteins like Nur77 (orphan nuclear receptor).

-

Electronic Effect: The electron-withdrawing nature of the bromine stabilizes the central methine bridge against oxidative metabolism compared to electron-donating analogs (e.g., 4-methoxy).

-

Halogen Bonding: The Br substituent can participate in halogen bonding (σ-hole interactions) with carbonyl backbone oxygens in the target protein, potentially locking the ligand in a specific conformation.

Proposed Mechanism of Action (Anticancer)

Research into BIM analogs suggests a dual mechanism involving the modulation of nuclear receptors and the induction of apoptosis via mitochondrial pathways.

Figure 2: Proposed apoptotic signaling pathway activated by BIM derivatives [5].[7]

Experimental Characterization Protocols

To ensure scientific integrity, the following characterization steps are mandatory for any synthesized batch used in biological assays.

Protocol A: NMR Validation

-

Dissolve 10 mg of sample in 0.6 mL CDCl₃ (avoid DMSO-d6 if possible, as it can broaden NH signals due to hydrogen bonding).

-

Acquire ¹H NMR with at least 64 scans to resolve the methine singlet clearly.

-

Acceptance Criteria:

-

Methine singlet must integrate to exactly 1H relative to the 2H NH signal.

-

No aldehyde peak (CHO) should be visible at ~10 ppm.

-

Protocol B: Solubility Testing for Bioassays

-

Prepare a stock solution of 10 mM in DMSO .

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Dilute 1:1000 into cell culture media (final 10 µM).

-

Observation: Check for precipitation under a microscope. If crystals form, the effective concentration is unknown, and the data will be invalid.

References

-

Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes. PMC (PubMed Central). Link

-

Glacial acetic acid as an efficient catalyst for simple synthesis of diindolylmethanes. Current Chemistry Letters. Link

-

Synthesis of bis(indolyl)methanes under dry grinding conditions. RSC Advances. Link

-

A Facile and Eco-friendly Synthesis of Bis(indolyl)methanes Using Montmorillonite K-10. Der Pharma Chemica. Link

-

Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry. Link

Sources

- 1. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. thaiscience.info [thaiscience.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. growingscience.com [growingscience.com]

The 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) Scaffold: A Foundation for Bioactivity

An In-Depth Technical Guide to the Biological Activity of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) Derivatives

Executive Summary

The bis(indolyl)methane (BIM) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological properties.[1][2][3] This guide focuses on a specific, halogenated subclass: 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) and its derivatives. These compounds have garnered significant attention for their potent biological activities, primarily as anticancer, antimicrobial, and antioxidant agents.[1][4][5][6] This document provides a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential. It synthesizes technical data with field-proven insights, offering detailed experimental protocols and visual workflows to support researchers and drug development professionals in this promising area of study.

The core structure of these derivatives consists of two indole rings linked by a methylene bridge at their C3 positions. The methylene carbon is substituted with a 4-bromophenyl group. This molecular architecture is typically achieved through a facile electrophilic substitution reaction between indole and 4-bromobenzaldehyde.[7][8] The indole nucleus is a cornerstone of many biologically active molecules, and the dimeric nature of the BIM scaffold, coupled with the electronically influential 4-bromo substituent, gives rise to a unique profile of bioactivity.[7][9]

The synthesis is often catalyzed by Brønsted or Lewis acids and can be performed under various conditions, including environmentally benign approaches.[3][8] The resulting compounds serve as a platform for further derivatization to optimize potency and selectivity.

Potent Anticancer Activity: Mechanisms and Efficacy

Bis(indolyl)methanes are widely investigated for their antitumor properties, and the 4-bromophenyl derivatives are no exception.[1][2][10] Their mechanism of action is multifaceted, often involving the induction of cell cycle arrest and apoptosis in cancer cells, while showing lower toxicity to normal cells.[7][11]

Mechanistic Insights

The anticancer effects of these compounds are attributed to their ability to modulate key cellular pathways:

-

Induction of Apoptosis and Cell Cycle Arrest: BIM derivatives have been shown to arrest the cell cycle at the G1 and G2/M phases and to trigger programmed cell death (apoptosis) in various cancer cell lines, including colon (HT-29) and lung (A549) cancer cells.[1][2][12]

-

Mitochondrial Targeting: Some BIMs accumulate in the mitochondria of cancer cells, disrupting mitochondrial function and initiating the intrinsic apoptotic pathway.[12]

-

Tubulin Polymerization Inhibition: The indole nucleus is a key pharmacophore in several known tubulin polymerization inhibitors. Certain BIM derivatives can interfere with microtubule dynamics, a critical process for cell division, leading to mitotic catastrophe and cell death.[13]

In Vitro Efficacy Data

The cytotoxic potential of BIM derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound required to inhibit the growth of 50% of a cell population.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| BIM Derivative (3b) | A549 (Lung Carcinoma) | 4.52 | [2] |

| BIM Derivative (3a) | A549 (Lung Carcinoma) | 6.03 | [2] |

| BIM Derivative (3b) | HCT 116 (Colon Carcinoma) | 17.14 | [2] |

| Triphenylamine BIM (2a) | HT-29 (Colon Carcinoma) | 3.93 | [12] |

| Indole Derivative (1c) | HeLa (Cervical Cancer) | 0.50 | [11] |

| Indole Derivative (1c) | MCF-7 (Breast Cancer) | 0.55 | [11] |

Table 1: Representative In Vitro Cytotoxicity of Bis(indolyl)methane and Indole Derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[13]

Causality: This protocol is chosen for its reliability and high throughput. It relies on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Broad-Spectrum Antimicrobial Properties

The indole scaffold is a key component of many antimicrobial agents.[14] BIM derivatives, particularly those with halogen substituents, exhibit promising activity against a range of pathogenic microbes.[7][15]

Spectrum of Activity

These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom on the phenyl ring can enhance lipophilicity, potentially aiding in the penetration of the complex bacterial cell envelope, which is a significant barrier to drug entry, especially in Gram-negative bacteria.[7][14]

-

Gram-Positive Bacteria: Derivatives have shown excellent activity against strains like Staphylococcus aureus.[4][5]

-

Gram-Negative Bacteria: Significant activity has also been reported against Escherichia coli.[4][5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17] The broth microdilution method is a standard for determining MIC values.[18]

Causality: This method is preferred for its quantitative results and efficiency in testing multiple compounds and concentrations simultaneously. It provides a direct measure of the potency of the antimicrobial agent.

Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5x10⁵ colony-forming units (CFU)/mL in the wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the BIM derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.

Antioxidant Capacity

Reactive oxygen species (ROS) are implicated in numerous diseases, and compounds with the ability to scavenge these free radicals are of significant therapeutic interest. Several BIM derivatives have been identified as potent antioxidant agents.[6][19]

Mechanism of Action

The antioxidant activity of BIMs is often attributed to the hydrogen-donating ability of the indole N-H group. These compounds can react with stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), neutralizing them and terminating the radical chain reaction.[20]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward spectrophotometric assay for evaluating antioxidant activity.[21][22]

Causality: The DPPH radical is stable and commercially available. When reduced by an antioxidant, its deep violet color in solution fades to a pale yellow, a change that is easily quantifiable by measuring the decrease in absorbance at ~517 nm.[20]

Methodology:

-

Reagent Preparation: Prepare a stock solution of the BIM derivative in a suitable solvent (e.g., methanol). Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM).

-

Reaction Mixture: In a series of test tubes or a 96-well plate, add different concentrations of the test compound. Add the DPPH working solution to each tube/well and mix.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer. A control sample containing only the solvent and DPPH is also measured.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

EC₅₀ Determination: Plot the scavenging percentage against the compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Sources

- 1. mdpi.com [mdpi.com]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Buy 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo- | 871826-75-4 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. new.zodml.org [new.zodml.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative and Antiparasitic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mjpms.in [mjpms.in]

- 17. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sciensage.info [sciensage.info]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. scribd.com [scribd.com]

- 22. louis.uah.edu [louis.uah.edu]

Pharmacological significance of 4-bromophenyl bis(indolyl)methane derivatives

An In-Depth Technical Guide to the Pharmacological Significance of 4-Bromophenyl Bis(indolyl)methane Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, integral to a vast array of natural products and synthetic drugs.[1][2][3] Among its many derivatives, the bis(indolyl)methane (BIM) scaffold has emerged as a particularly privileged structure, demonstrating a broad spectrum of biological activities.[4][5][6] This guide focuses specifically on a compelling subclass: 4-bromophenyl bis(indolyl)methane derivatives. The introduction of a bromine atom at the para-position of the phenyl ring imparts unique electronic properties that significantly modulate the molecule's pharmacological profile. We will explore the synthesis, multifaceted biological activities, and mechanisms of action of these compounds, providing a comprehensive resource for researchers engaged in drug discovery and development.

The Bis(indolyl)methane Core: A Foundation of Bioactivity

Bis(indolyl)methanes are characterized by two indole units linked by a methylene bridge, a structure found in various marine and terrestrial natural products.[4][5] This core motif is associated with a wide range of pharmacological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1][5][7][8][9] The versatility of the BIM scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity. The central phenyl ring, in particular, serves as a key point for derivatization, with substituents playing a critical role in dictating the compound's therapeutic potential.

Synthesis of 4-Bromophenyl Bis(indolyl)methane Derivatives

The primary synthetic route to 4-bromophenyl bis(indolyl)methanes is the acid-catalyzed electrophilic substitution of indole with 4-bromobenzaldehyde.[2] This condensation reaction is efficient and can be facilitated by a variety of catalysts.

General Synthetic Pathway

The reaction proceeds through the protonation of the aldehyde's carbonyl oxygen by a catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the C-3 position of an indole molecule. Subsequent dehydration generates an electrophilic intermediate that readily reacts with a second indole molecule to yield the final bis(indolyl)methane product.[10] A range of catalysts, including Lewis acids (e.g., aluminum triflate), protic acids (e.g., p-toluene sulfonic acid, glacial acetic acid), and green catalysts have been successfully employed.[2][4][7]

Caption: General synthesis of 4-bromophenyl bis(indolyl)methane.

Experimental Protocol: Synthesis using Glacial Acetic Acid

This protocol is adapted from a reported green synthesis method.[2]

-

Preparation: In a round-bottom flask, dissolve indole (2 mmol) and 4-bromobenzaldehyde (1 mmol) in a suitable solvent like acetonitrile.[2]

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.5 mol%) to the mixture.[2]

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40°C), potentially using ultrasonication to enhance the reaction rate.[2]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]

-

Work-up: Upon completion, add water to the reaction mixture to precipitate the product.[2][4]

-

Purification: Filter the solid product and recrystallize it from a suitable solvent (e.g., ethanol or methylene chloride) to obtain the pure 3,3'-((4-bromophenyl)methylene)bis(1H-indole).[2][11]

Pharmacological Significance and Mechanisms of Action

The 4-bromophenyl moiety significantly influences the biological activity of the BIM scaffold, leading to potent effects across several therapeutic areas.

Anticancer Activity

Derivatives such as 1,1-bis(3′-indolyl)-1-(p-bromophenyl)methane (DIM-C-pPhBr) have demonstrated significant antiproliferative and pro-apoptotic activity in various cancer cell lines, including colon (SW480), pancreatic (Panc28), prostate (DU-145), and breast (MCF-7) cancers.[11][12][13][14]

Mechanism of Action:

The anticancer effects of these compounds are multifactorial:

-

Downregulation of Survivin: A key mechanism is the potent suppression of survivin, a member of the inhibitor of apoptosis (IAP) family of proteins.[12] Survivin is overexpressed in most human tumors and is linked to resistance to both chemotherapy and radiotherapy.[12] DIM-C-pPhBr has been shown to decrease both survivin protein and mRNA expression.[12] Time-course studies suggest this occurs through both transcription-dependent and -independent pathways.[12]

-

Induction of Apoptosis: By suppressing survivin, these compounds inhibit its ability to suppress caspases-3, -7, and -9, thereby promoting the intrinsic and extrinsic apoptotic pathways.[12] The induction of apoptosis is further confirmed by the observation of cleaved PARP in treated cancer cells.[12]

-

Endoplasmic Reticulum (ER) Stress: Some receptor-inactive C-DIMs, including the 4-bromophenyl derivative, induce apoptosis through the activation of ER stress.[12]

-

Combination Therapy: The ability of DIM-C-pPhBr to inhibit γ-radiation-induced survivin expression suggests its potential as an adjunct in combination cancer therapies, potentially overcoming radiation resistance in tumors.[12]

Caption: Anticancer mechanism of 4-bromophenyl BIM derivatives.

Quantitative Data: In Vitro Cytotoxicity

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 1j | DU-145 | Prostate | >10 | [11] |

| 1j | HepG2 | Liver | >10 | [11] |

| 1j | B-16 | Melanoma | >10 | [11] |

| 19 | HeLa | Cervical | 2.3 | [14] |

| 19 | MCF-7 | Breast | 5.7 | [14] |

| 4f | MCF-7 | Breast | 4.53 | [15] |

| 4f | HCT-116 | Colon | 0.50 | [15] |

| 4f | HepG2 | Liver | 3.01 | [15] |

Note: Compound numbering (e.g., 1j, 19, 4f) corresponds to that used in the cited literature.

Antimicrobial Activity

The presence of electron-withdrawing groups, particularly a bromo group, on the phenyl ring of the BIM scaffold has been shown to strengthen antibacterial activity.[7][16]

-

Antibacterial Action: Studies have demonstrated that 4-bromophenyl bis(indolyl)methane derivatives exhibit notable activity against Gram-positive bacteria, particularly Staphylococcus aureus.[7][16] The mechanism is thought to involve the binding of the molecule to active sites on bacterial targets.[7]

-

Antifungal and Other Activities: While the primary focus has been on antibacterial properties, some BIMs have also shown good antifungal and antioxidant properties.[10]

Other Pharmacological Activities

The therapeutic potential of this chemical class extends beyond anticancer and antimicrobial applications:

-

Anti-inflammatory Activity: Several BIM derivatives have been evaluated for in-vitro anti-inflammatory activity and have shown promising results compared to standard drugs like diclofenac.[8][9]

-

Nematicidal Activity: Arylbis(indolyl)methanes have been screened for their activity against the root-knot nematode Meloidogyne incognita, demonstrating significant nematicidal potential in vitro.[2]

-

α-Glucosidase Inhibition: In the search for antidiabetic agents, certain bis(indolyl)methanes have been identified as promising α-glucosidase inhibitors, with IC50 values in the low micromolar range.[17]

Key Experimental Workflow: MTT Assay for Cytotoxicity

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells and is widely used to measure cytotoxicity of potential anticancer compounds.[3][11]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, DU-145) in 96-well plates at a specific density (e.g., 1x10⁴ cells/well) and incubate for 24 hours to allow for attachment.[18]

-

Compound Treatment: Treat the cells with the 4-bromophenyl bis(indolyl)methane derivative at various concentrations (e.g., 1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11][18]

-

Incubation: Incubate the plates for a defined period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.[18]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically ~570 nm).

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Future Perspectives and Conclusion

4-Bromophenyl bis(indolyl)methane derivatives represent a highly promising class of compounds with significant pharmacological potential, particularly in oncology. Their ability to target key survival proteins like survivin makes them attractive candidates for further development, both as standalone agents and in combination therapies.

Future research should focus on:

-

Lead Optimization: Further structural modifications to enhance potency and selectivity while minimizing toxicity to normal cells.

-

In-Vivo Studies: Translating the promising in-vitro results into animal models to evaluate efficacy, pharmacokinetics, and safety profiles.

-

Target Deconvolution: Expanding mechanistic studies to fully elucidate all cellular targets and pathways modulated by these compounds.

References

-

Synthesis, Antimicrobial and Antioxidant Evaluation of Some Bis(Indolyl) Methanes Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

-

Bahee, A. K., et al. (2020). Antibacterial Activity of Bis(Indolyl) Methane Derivatives against Staphylococcus Aureus. Advanced Journal of Chemistry, Section A, 3(3), 722-731. [Link]

-

Kamal, A., et al. (2009). An efficient synthesis of bis(indolyl)methanes and evaluation of their antimicrobial activities. Taylor & Francis Online. [Link]

-

(2020). Antibacterial Activity of Bis(Indolyl) Methane Derivatives against Staphylococcus Aureus. ResearchGate. [Link]

-

(2025). Synthesis, antibacterial and anti-inflammatory activity of bis(indolyl)methanes. ResearchGate. [Link]

-

Stana, A., et al. (2024). Bisindole Compounds—Synthesis and Medicinal Properties. MDPI. [Link]

-

Chintharlapalli, S., et al. (2010). 1,1-Bis(3′-indolyl)-1-(p-bromophenyl)methane and Related Compounds Repress Survivin and Decrease γ-Radiation-Induced Survivin in Colon and Pancreatic Cancer Cells. NIH. [Link]

-

Gudipudi, G., et al. (2023). Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. ACS Publications. [Link]

-

Kaur, R., et al. (2022). A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita. PMC. [Link]

-

Qi, L., et al. (2020). Convenient Synthesis and Biological Evaluation of Bis(indolyl)methane Alkaloid and Bis(aryl)alkanes Derivatives with Anti-cancer Properties. Beilstein Archives. [Link]

-

(2017). Synthesis Of Biologically Active Bis(Indolyl)Methane Derivatives by Bisindole Alkylation of Tetrahydroisoquinolines with Visible-Light Induced Ring-Opening Fragmentation. PlumX. [Link]

-

Teixeira, C., et al. (2023). Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative and Antiparasitic Activity. PMC. [Link]

-

Pérez-Mendoza, M., et al. (2024). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. [Link]

-

Wang, H., et al. (2022). Photoredox-catalyzed bisarylation of bromonitroalkanes enabled by the dual role of nitro functionality: synthesis of bis(indolyl)methanes as promising α-glucosidase inhibitors. RSC Publishing. [Link]

-

Al-Ostath, A., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI. [Link]

-

(2018). Synthesis of bis(indolyl)methane derivatives. ResearchGate. [Link]

-

Gong, H., & Xie, Z. (2012). Research Progress of Synthesis of Bis(indolyl)methanes. Chinese Journal of Organic Chemistry. [Link]

-

El-Sayed, N., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. BUE Scholar. [Link]

-

(2025). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted- (4-Bromophenyl)-4-Ethoxybenzenesulfonamides. ResearchGate. [Link]

-

Sharma, P., et al. (2021). Target-based anticancer indole derivatives and insight into structure-activity relationship. Semantic Scholar. [Link]

-

Zare, A., et al. (2018). Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid. ThaiScience. [Link]

-

Khodamorady, M., & Mohammadi, M. (2025). Green synthesis of bis(indolyl)methane scaffolds as valuable biological materials catalyzed by Fe3O4/SiO2/PPA as a magnetic nanocatalyst. International Journal of Nano Dimension. [Link]

-

(2025). ChemInform Abstract: Synthesis, Analgesic and Antiinflammatory Activities of Bis(indolyl)methanes. ResearchGate. [Link]

Sources

- 1. Bisindole Compounds—Synthesis and Medicinal Properties | MDPI [mdpi.com]

- 2. A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative and Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Progress of Synthesis of Bis(indolyl)methanes [sioc-journal.cn]

- 7. ajchem-a.com [ajchem-a.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1,1-Bis(3′-indolyl)-1-(p-bromophenyl)methane and Related Compounds Repress Survivin and Decrease γ-Radiation-Induced Survivin in Colon and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PlumX [plu.mx]

- 14. mdpi.com [mdpi.com]

- 15. "Synthesis and Antiproliferative Activity of a New Series of Mono- and " by Amgad Albohy [buescholar.bue.edu.eg]

- 16. researchgate.net [researchgate.net]

- 17. Photoredox-catalyzed bisarylation of bromonitroalkanes enabled by the dual role of nitro functionality: synthesis of bis(indolyl)methanes as promising α-glucosidase inhibitors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

Applications of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) in medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole)

Authored by: Gemini, Senior Application Scientist

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1][2] Among its many derivatives, bis(indolyl)methanes (BIMs) have emerged as a particularly privileged class, demonstrating a wide spectrum of pharmacological activities.[1][3][4] This guide focuses on a specific, potent member of this family: 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) . The introduction of a 4-bromophenyl group onto the methylene bridge significantly influences the molecule's electronic properties and steric profile, enhancing its biological activity and potential as a therapeutic agent.[5] This document provides an in-depth exploration of its synthesis, mechanisms of action, and key applications in medicinal chemistry, tailored for researchers and drug development professionals.

Synthesis and Characterization

The synthesis of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) is typically achieved through a classic electrophilic substitution reaction. This cost-effective and efficient method involves the condensation of two equivalents of indole with one equivalent of 4-bromobenzaldehyde.[6]

General Synthesis Protocol

The reaction is generally catalyzed by a protic or Lewis acid to activate the aldehyde, making it more susceptible to nucleophilic attack by the electron-rich indole.

Reaction Scheme:

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottomed flask, dissolve 4-bromobenzaldehyde (1 mmol) in a suitable solvent such as acetonitrile or ethanol.

-

Addition of Indole: Add indole (2 mmol) to the solution and stir until homogeneity is achieved.

-

Catalyst Introduction: Introduce a catalytic amount (e.g., 5-10 mol%) of a catalyst like p-toluenesulfonic acid,[7] KHSO4-SiO2,[8] or another suitable acid. The choice of catalyst can influence reaction time and yield.

-

Reaction Execution: Stir the mixture at room temperature or under gentle reflux. Reaction progress is monitored by Thin-Layer Chromatography (TLC).[9] Reactions are often complete within 30 minutes to a few hours.[9]

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired compound as a solid.[10]

Causality: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. The C3 position of the indole ring, being highly nucleophilic, attacks this carbon. A subsequent dehydration and a second attack by another indole molecule yield the final bis(indolyl)methane product.

Structural Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques:

-

¹H NMR: Shows characteristic peaks for the indole NH protons (typically a broad singlet around δ 10.8 ppm), aromatic protons, and a key singlet for the methine proton (Ar-CH) around δ 5.8 ppm.[8]

-

IR Spectroscopy: Displays a characteristic N-H stretching band around 3415 cm⁻¹.[8]

-

Mass Spectrometry: The molecular ion peak corresponds to the calculated molecular weight (C₂₁H₁₅BrN₂).[11]

Caption: General workflow for the synthesis of the target compound.

Anticancer Applications

The most extensively studied application of BIMs, including the 4-bromo derivative, is in oncology.[1][4] These compounds exhibit potent cytotoxic and antiproliferative activities against a wide range of human cancer cell lines.[12][13][14]

Mechanism of Action

The anticancer effects of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) and its analogs are multifactorial and often depend on the specific cancer cell type.[12] Key mechanisms include:

-

Induction of Apoptosis: BIMs are known to trigger programmed cell death. This can be initiated through various pathways, including the induction of endoplasmic reticulum stress and a decrease in mitochondrial membrane potential.[12]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, most commonly the G2/M phase, preventing mitosis.[5][15]

-

Modulation of Nuclear Receptors: Certain BIMs act as agonists for nuclear receptors like Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[12][16] Activation of PPARγ in cancer cells can inhibit growth and induce apoptosis.[16] This dual mechanism, acting through both receptor-dependent and independent pathways, enhances their anticancer efficacy.[16]

Caption: Simplified signaling pathways for anticancer activity.

In Vitro Cytotoxicity

While specific IC₅₀ values for 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) are dispersed across literature, the class of halogenated BIMs consistently demonstrates potent, dose-dependent cytotoxicity.

Table 1: Representative Cytotoxic Activity of Related BIM Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Heterocyclic substituted BIMs | A549 (Lung) | 4.52 | [1] |

| Indole-based Sulfonohydrazides | MDA-MB-468 (Breast) | 8.2 | [17] |

| Indole-based Sulfonohydrazides | MCF-7 (Breast) | 13.2 | [17] |

| Polyaromatic BIMs | HT-29 (Colon) | 3.93 | [18] |

| Bis(indolyl)methanes | LNCaP (Prostate) | 0.64 |[4] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a standard colorimetric method to assess cell viability and proliferation, making it a cornerstone for evaluating cytotoxic potential.[13][19]

Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours to allow for attachment.[13]

-

Compound Treatment: Prepare serial dilutions of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) in the culture medium. Treat the cells with these various concentrations and incubate for a specified period (e.g., 24 or 48 hours).[13][19] Include untreated cells as a negative control.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[13]

-

Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[13]

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Antimicrobial Applications

The indole nucleus is a key pharmacophore in many antimicrobial agents, and BIMs are no exception. They exhibit activity against a range of bacterial and fungal pathogens.[3][4][5][20] The presence of halogens like bromine on the aromatic ring can enhance this antimicrobial potency.[5]

Mechanism of Action

While the exact mechanisms are still under investigation, proposed antibacterial actions for indole derivatives include:

-

Enzyme Inhibition: Molecular docking studies suggest that indole conjugates can bind to and inhibit essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication and repair.[21]

-

Cell Membrane Disruption: The hydrophobic nature of the BIM scaffold may allow it to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death.

In Vitro Antimicrobial Activity

Screening of indole derivatives has shown significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungi like Candida albicans.[20]

-

Studies on various indole derivatives have reported Minimum Inhibitory Concentration (MIC) values that are significantly lower (20- to 100-fold) than standard antibiotics like ciprofloxacin and ampicillin against certain strains.[20]

-

One study found that a related compound, 3-((4-chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indole, showed greater antibacterial activity towards S. aureus and E. coli than the standard drug ampicillin.[22]

Experimental Protocol: Agar Disc Diffusion Method

This method is a widely used preliminary screening technique to evaluate the antimicrobial activity of a compound.[20][23]

Principle: A sterile paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disc into the agar. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear circular zone of inhibition around the disc. The diameter of this zone is proportional to the compound's activity.

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri plates.

-

Inoculation: Uniformly spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) over the surface of the agar plate.

-

Disc Application: Sterilize blank paper discs and impregnate them with a known concentration of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) dissolved in a suitable solvent (e.g., DMSO).

-

Placement: Carefully place the impregnated discs onto the surface of the inoculated agar plates. Include a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., ampicillin) as a positive control.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.

Sources

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative and Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo- | 871826-75-4 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. sciensage.info [sciensage.info]

- 8. acgpubs.org [acgpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. 3,3-((4-bromophenyl)methylene)bis(1h-indole) at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 12. Cancer chemotherapy with indole-3-carbinol, bis(3'-indolyl)methane and synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative and Antiparasitic Activity [mdpi.com]

- 19. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Application Note: Green Synthesis of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) via Ionic Liquid Catalysis

[1]

Executive Summary

This application note details the protocol for the synthesis of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) , a pharmacologically significant bis(indolyl)methane (BIM) derivative.[1] The protocol utilizes Ionic Liquids (ILs) —specifically Brønsted acidic ionic liquids like [Et₃NH][HSO₄] or [BMIM][HSO₄] —as dual solvent-catalysts.[1]

This method replaces traditional volatile organic solvents (VOCs) and corrosive Lewis acids (e.g., AlCl₃, BF₃·OEt₂) with a recyclable, eco-friendly system.[2][3][4] The 4-bromophenyl moiety serves as a critical handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura), making this scaffold highly valuable in drug discovery for anticancer and antimicrobial research.[1]

Reaction Overview & Mechanism

The Chemistry

The reaction involves the electrophilic substitution of indole with 4-bromobenzaldehyde.[1] In the presence of an acidic ionic liquid, the carbonyl oxygen is activated, facilitating nucleophilic attack by the indole C-3 position.

Key Advantages of IL Protocol:

-

High Atom Economy: Water is the only byproduct.[1]

-

Ease of Work-up: Product precipitates upon water addition; IL is recovered from the filtrate.[1]

-

Selectivity: Minimizes N-alkylation side products.[1]

Mechanistic Pathway

The reaction proceeds via the formation of an azafulvenium intermediate .[1] The ionic liquid acts as a Brønsted acid to protonate the aldehyde and the intermediate hydroxyl group, accelerating water elimination.

Figure 1: Step-wise mechanism of bis(indolyl)methane formation catalyzed by acidic ionic liquids.[1]

Experimental Protocol

Materials & Reagents

| Component | Grade/Spec | Role |

| Indole | >99% Purity | Nucleophile |

| 4-Bromobenzaldehyde | >98% Purity | Electrophile |

| [Et₃NH][HSO₄] | Synthesis Grade | Catalyst/Solvent (Recyclable) |

| Ethanol/Water | ACS Grade | Work-up & Recrystallization |

| Ethyl Acetate | HPLC Grade | TLC Monitoring |

Note: [BMIM][HSO₄] (1-Butyl-3-methylimidazolium hydrogen sulfate) is an equally effective alternative if [Et₃NH][HSO₄] is unavailable.[1]

Step-by-Step Methodology

1. Catalyst Preparation (If not commercial):

-

Add concentrated sulfuric acid (0.02 mol) dropwise to a cooled solution of triethylamine (0.02 mol) in water.

-

Stir for 30 mins. Remove water under vacuum (80°C) to obtain [Et₃NH][HSO₄] as a viscous oil/solid.[1]

2. Synthesis Reaction:

-

Charge: In a 50 mL round-bottom flask, add [Et₃NH][HSO₄] (20 mol% or ~150 mg) .

-

Add Reactants: Add Indole (2.0 mmol, 234 mg) and 4-Bromobenzaldehyde (1.0 mmol, 185 mg) .

-

Conditions: Stir the mixture at 80°C for 15–25 minutes . The mixture will homogenize and then likely solidify or become very viscous as the product forms.[1]

-

Green Alternative: Some protocols allow for room temperature stirring for 4-6 hours if energy conservation is a priority.[1]

-

-

Monitoring: Check progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The aldehyde spot (Rf ~0.[1]6) should disappear.

3. Work-up & Isolation:

-

Quench: Cool the reaction mixture to room temperature. Add 5–10 mL of cold deionized water .

-

Precipitation: Stir vigorously for 5 minutes. The ionic liquid will dissolve in the water, leaving the BIM product as a crude solid precipitate.

-

Filtration: Filter the solid under vacuum.[1] Wash the cake with excess water (3 x 10 mL) to ensure complete removal of the IL.[1]

4. Purification:

-

Recrystallize the crude solid from hot Ethanol (95%) .[1][4]

-

Dry in a vacuum oven at 60°C for 4 hours.

5. Catalyst Recycling:

Experimental Workflow Visualization

Figure 2: Operational workflow for the synthesis and catalyst recycling loop.[1]

Validation & Characterization Data[1][4][7][8]

Expected Yields & Optimization

Comparison of catalyst efficiency for BIM synthesis (Literature consensus):

| Catalyst System | Temperature | Time | Yield (%) | Reusability |

| [Et₃NH][HSO₄] (Recommended) | 80°C | 20 min | 92–95% | Excellent (5 runs) |

| [BMIM][BF₄] | 100°C | 3.5 h | 85% | Good |

| Sulfamic Acid | RT | 45 min | 88% | Poor (Solid waste) |

| Conventional (Acetic Acid) | Reflux | 5 h | 70% | None |

Spectral Characterization

The following data confirms the structure of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) .

-

Appearance: Pinkish to reddish solid (depending on purity/polymorph).[1]

-

Melting Point: 110–113°C (Note: Some commercial sources list higher MPs ~230°C; this often depends on the specific polymorph or solvate formed.[1] Experimental verification via NMR is prioritized over MP).

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (100 MHz, CDCl₃):

Troubleshooting & Critical Parameters

-

Viscosity: If the reaction mixture becomes too viscous to stir, a minimal amount (0.5 mL) of ethanol can be added, though this may slightly increase reaction time.

-

Moisture Sensitivity: While water is used in the work-up, the initial reaction should be relatively dry.[1] However, Brønsted acidic ILs like [Et₃NH][HSO₄] are water-tolerant, making this less critical than with Lewis acids like AlCl₃.[1]

-

Product Color: BIMs are prone to oxidation (turning pink/red) upon prolonged exposure to air/light.[1] Store the purified product in the dark.

-

Catalyst Recycling: Ensure all water is removed from the recovered IL before the next cycle; residual water can decrease the reaction rate.[1]

References

-

Ranu, B. C., et al. "Ionic Liquid as Catalyst and Reaction Medium. The Dramatic Influence of a Task-Specific Ionic Liquid, [bmim]OH, in Michael Addition of Active Methylene Compounds to Conjugated Ketones, Carboxylic Esters, and Nitriles." Organic Letters, 2003. [1]

- Gu, Y., et al. "A Domino Green Synthesis of Bis(indolyl)methanes Catalyzed by Ionic Liquid [Et3NH][HSO4]." Journal of Molecular Catalysis A: Chemical, 2005. (Contextual basis for [Et3NH][HSO4] protocol).

- Zolfigol, M. A., et al. "Ionic liquid catalyzed synthesis of bis(indolyl)methanes." Tetrahedron Letters, 2004.

-

RSC Advances. "Synthesis of bis(indolyl)methanes under dry grinding conditions." (Source for 4-Bromo derivative spectral data).

-

Smolecule. "1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo- properties."[1][7] (Comparative physical data).

Sources

- 1. Buy 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo- | 871826-75-4 [smolecule.com]

- 2. Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. op.niscair.res.in [op.niscair.res.in]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Functionalized ionic liquid-assisted chromatography-free synthesis of bis(indolyl)methanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

High-Efficiency Synthesis of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) via Lewis Acid Catalysis

Executive Summary

This application note details the optimized protocol for synthesizing 3,3'-((4-Bromophenyl)methylene)bis(1H-indole), a pivotal bis(indolyl)methane (BIM) scaffold. BIMs are pharmacologically active compounds found in cruciferous vegetables and marine sources, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The specific inclusion of the 4-bromophenyl moiety provides a critical synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making this molecule a high-value intermediate in drug discovery.

We present a robust, Lewis acid-catalyzed methodology using Indium(III) Triflate (

Mechanistic Insight

The formation of bis(indolyl)methanes proceeds via a double electrophilic substitution of indole on the aldehyde. The Lewis Acid (LA) plays a dual role: activating the carbonyl oxygen and facilitating the elimination of water to generate the reactive azafulvene intermediate.

Reaction Pathway[1][2][3][4][5][6][7][8]

-

Activation: The Lewis acid coordinates with the carbonyl oxygen of 4-bromobenzaldehyde, increasing electrophilicity.

-

First Addition: Indole attacks the activated carbonyl at the C3 position.

-

Dehydration: The resulting intermediate loses water (assisted by the LA) to form a resonance-stabilized azafulvene cation.

-

Second Addition: A second molecule of indole attacks the azafulvene, restoring aromaticity and yielding the final BIM.

Figure 1: Catalytic Cycle and Reaction Mechanism

Caption: Step-wise electrophilic substitution mechanism mediated by Lewis Acid catalysis.

Catalyst Selection & Optimization

While many Lewis acids catalyze this transformation,

Table 1: Comparative Efficiency of Lewis Acid Catalysts

| Catalyst | Loading (mol%) | Solvent | Time (min) | Yield (%) | Notes |

| 1-5 | MeCN | 15-30 | 92-96 | Water tolerant, reusable, cleanest profile. | |

| 5 | MeCN | 20 | 90 | Excellent but expensive. | |

| 10 | EtOH | 10 | 85-90 | Cost-effective, but requires reductive workup. | |

| 10 | MeCN | 40 | 82 | Hygroscopic, harder to handle. | |

| 5 | DCM | 30 | 88 | Good activity, moisture sensitive. |

Data aggregated from comparative studies on BIM synthesis [1][2].

Detailed Experimental Protocol

Target: 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) Scale: 5.0 mmol (Aldehyde basis)

Reagents & Equipment

-

Reactants:

-

Indole (ReagentPlus®, 99%): 1.17 g (10.0 mmol, 2.0 equiv).

-

4-Bromobenzaldehyde (99%): 0.925 g (5.0 mmol, 1.0 equiv).

-

-

Catalyst: Indium(III) trifluoromethanesulfonate (

): 28 mg (0.05 mmol, 1 mol%). -

Solvent: Acetonitrile (MeCN), HPLC grade: 15 mL.

-

Apparatus: 50 mL Round-bottom flask (RBF), magnetic stir bar, TLC plates (Silica gel 60 F254).

Step-by-Step Procedure

-

Reaction Setup:

-

To a 50 mL RBF equipped with a magnetic stir bar, add 4-Bromobenzaldehyde (0.925 g) and Indole (1.17 g).

-

Add Acetonitrile (15 mL) and stir at room temperature (25°C) until the solids are mostly dissolved.

-

Note: The solution may remain slightly cloudy; this is acceptable.

-

-

Catalyst Addition:

-

Add

(28 mg) in one portion. -

Observation: The reaction mixture typically turns pink or reddish-orange almost immediately, indicating the formation of the azafulvene intermediate.

-

-

Reaction Monitoring (Self-Validating Step):

-

Stir vigorously at room temperature.

-

TLC Check (t=15 min): Eluent system: 20% Ethyl Acetate in Hexanes.

-

Endpoint: Disappearance of the aldehyde spot. If aldehyde remains after 30 mins, warm to 50°C for 10 mins.

-

-

Workup:

-

Once complete, add Water (20 mL) to the reaction mixture. The product will precipitate out as a solid.

-

Stir for 5 minutes to ensure full precipitation.

-

Filter the solid using a Buchner funnel/vacuum filtration.

-

Wash the filter cake with Water (2 x 10 mL) to remove the catalyst and traces of indole.

-

Wash with cold Hexane (10 mL) to remove unreacted aldehyde.

-

-

Purification:

-

Recrystallization: Dissolve the crude solid in hot Ethanol/Water (9:1). Allow to cool slowly to RT, then refrigerate.

-

Collect the crystals by filtration and dry under vacuum at 60°C for 4 hours.

-

Expected Results

-

Yield: 1.85 - 1.95 g (92-97%).

-

Appearance: Pinkish-white to reddish solid.

-

Melting Point: 110 - 113°C [3].

Characterization Data

Confirm structure using Nuclear Magnetic Resonance (NMR) and Melting Point analysis.[4]

-

NMR (400 MHz,

- 7.90 (br s, 2H, NH) – Broad singlet indicates indole NH.

- 7.30–7.45 (m, aromatic protons).[2]

- 5.89 (s, 1H, Ar-CH-Ar) – Diagnostic Peak . This sharp singlet represents the methine bridge proton.

- 6.60 (d, 2H, Indole C2-H).

-

NMR (100 MHz,

- 143.1 (C-q), 136.7 (Indole C-7a), 119.4 (Indole), 111.3 (Indole C-7), 39.7 (Methine C).

-

Mass Spectrometry (ESI):

-

Calculated for

: 400.06. Found

-

Troubleshooting & Critical Parameters

Use the following decision tree to address common synthesis issues.

Figure 2: Troubleshooting Workflow

Caption: Decision tree for reaction monitoring and purification issues.

References

-

Comparison of Lewis Acids

-

Title: Efficient Synthesis of Bis(indolyl)methanes Catalyzed by Lewis Acids in Ionic Liquids.[1]

- Source: ResearchG

-

Link:

-

- Indium Triflate Catalysis: Title: Indium(III) Triflate-Catalyzed Synthesis of Bis(indolyl)methanes. Source: Organic Letters / ACS Publications (General Reference for In(OTf)3 utility). Context: is widely cited for its water tolerance in these reactions (See Tetrahedron Lett. 1999, 40, 5807).

-

Characterization Data (MP & NMR)

- Title: Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2.

- Source: RSC Advances (Royal Society of Chemistry).

- Data Verification: Confirms MP of 110.1-113.

-

Link:

- General Review of BIM Synthesis: Title: Bis(indolyl)methanes: A Review of Their Synthesis and Biological Activities. Source: Mini-Reviews in Organic Chemistry. Context: Provides background on the pharmacological importance of the scaffold.

Sources

In Vitro Cytotoxicity Assays for 4-Bromo Bis(indolyl)methane: An Application and Protocol Guide

Introduction: The Therapeutic Potential and Evaluation of Bis(indolyl)methanes

Bis(indolyl)methanes (BIMs) are a significant class of heterocyclic compounds, with a core structure of two indole units linked by a methylene group.[1] This scaffold is found in various natural products and their synthetic derivatives have garnered substantial interest for their broad pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The parent compound, 3,3'-diindolylmethane (DIM), is a well-studied metabolite derived from the digestion of indole-3-carbinol, found in cruciferous vegetables like broccoli and cabbage.[3][4] Laboratory studies have shown that DIM can induce apoptosis (programmed cell death), inhibit cancer cell proliferation, and modulate signaling pathways critical for tumor growth, such as NF-κB and Akt.[3][5][6]

The introduction of a bromine atom to the bis(indolyl)methane structure, creating 4-bromo bis(indolyl)methane, is a synthetic modification intended to potentially enhance its biological activity. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and target-binding affinity. Therefore, a rigorous evaluation of the cytotoxic potential of this novel derivative is a critical first step in its preclinical development.[7][8]

This guide provides a comprehensive framework for researchers to assess the in vitro cytotoxicity of 4-bromo bis(indolyl)methane. It moves beyond simple protocol recitation to explain the underlying principles of each assay, enabling scientists to make informed decisions, troubleshoot effectively, and interpret their data with confidence. We will cover assays that measure distinct cellular health indicators: metabolic activity, membrane integrity, and the activation of apoptotic pathways.

Compound Profile & Pre-Assay Considerations

Chemical Structure: 4-bromo bis(indolyl)methane is synthesized through an electrophilic substitution reaction between an aldehyde and two indole molecules.[9][10][11] The bromine substituent's position can influence the molecule's overall properties.

Solubility: Substituted indoles, particularly bromo-derivatives, often exhibit low solubility in aqueous media but are more soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[12][13] It is imperative to prepare a high-concentration stock solution in a suitable solvent (typically sterile DMSO). The final concentration of the solvent in the cell culture medium should be kept to a minimum (usually ≤0.5%) to avoid solvent-induced toxicity. A vehicle control (cells treated with the same concentration of solvent alone) must be included in every experiment.

Strategic Selection of Cytotoxicity Assays

No single assay can provide a complete picture of a compound's cytotoxic mechanism. A multi-parametric approach, using assays that probe different cellular events, is essential for a thorough understanding. The choice of assay should be guided by the anticipated mechanism of action. Since the parent compound DIM is known to induce apoptosis, it is logical to include assays that specifically measure this cell death modality alongside general viability/cytotoxicity assays.[5][14]

| Assay Type | Principle | Measures | Pros | Cons |

| MTT Assay | Enzymatic reduction of a tetrazolium salt (MTT) into a colored formazan product by mitochondrial dehydrogenases.[15] | Metabolic activity, an indicator of cell viability.[16] | High-throughput, cost-effective, well-established.[17] | Can be affected by changes in cellular metabolism not related to viability. Insoluble formazan requires a solubilization step.[18] |

| LDH Release Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon plasma membrane damage.[19] | Membrane integrity, a marker of necrosis or late-stage apoptosis.[20] | Simple, sensitive, measures an explicit cytotoxic event (membrane rupture).[21] | Does not distinguish between different modes of cell death (apoptosis vs. necrosis).[21] |

| Caspase-Glo® 3/7 Assay | A luminescent assay that measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[22] | Apoptosis induction. | Highly sensitive, "add-mix-measure" format simplifies workflow, ideal for high-throughput screening.[23] | Specific to apoptosis; will not detect non-apoptotic cell death. |

Experimental Workflows & Protocols

The following section details the step-by-step protocols for the selected assays. It is crucial to maintain sterile technique throughout all procedures involving cell culture.

General Experimental Workflow

The overall process for evaluating the cytotoxicity of 4-bromo bis(indolyl)methane follows a standardized sequence, from initial cell culture preparation to final data analysis.

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Cell Viability Assay

This protocol is based on standard methodologies for determining cell viability through metabolic activity.[16]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance after solubilization.[17][18]

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer, PC-3 prostate cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Sterile 96-well flat-bottom plates

-

4-bromo bis(indolyl)methane stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS).[17]

-

Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)

-

Multi-channel pipette

-

Microplate reader capable of measuring absorbance at 570 nm.[18]

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 4-bromo bis(indolyl)methane in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[16] A visible purple precipitate should appear in viable cells.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17] Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This protocol measures cytotoxicity by quantifying plasma membrane damage.

Principle: LDH is a cytosolic enzyme that is released into the culture supernatant when the cell membrane loses its integrity, a hallmark of necrosis or late-stage apoptosis.[19][20] The assay measures LDH activity in the medium through a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which is measured spectrophotometrically.[19] The amount of color is proportional to the amount of LDH released.

Materials:

-

Cells and compound-treated plates (prepared as in steps 1-3 of the MTT assay)

-

Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye solution)

-

Lysis Buffer (often 10X, provided in the kit) for maximum LDH release control

-

Stop Solution (if required by the kit)

-

Microplate reader capable of measuring absorbance at ~490 nm.[20]

Procedure:

-

Prepare Controls: In addition to the experimental wells, set up the following controls on the same plate:

-

Background Control: Medium only (no cells).

-

Vehicle Control: Cells treated with vehicle (e.g., DMSO).

-

Maximum LDH Release Control: Untreated cells lysed by adding Lysis Buffer (e.g., 10 µL of 10X buffer) 45 minutes before the end of the incubation period.

-

-

Sample Collection: After the treatment incubation, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new, clean 96-well plate. Be careful not to disturb the cell monolayer.

-

Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatants.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]

-

Measurement: Add Stop Solution if required by the protocol. Measure the absorbance at the recommended wavelength (typically 490 nm).

Data Analysis:

-

First, subtract the background absorbance (medium only) from all other readings.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Vehicle Control) / (Absorbance of Maximum Release Control - Absorbance of Vehicle Control)] x 100

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This protocol provides a highly sensitive method for detecting apoptosis.[22]

Principle: This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases activated during apoptosis.[24][25] The assay reagent contains a proluminescent substrate with the tetrapeptide sequence DEVD, which is specific for caspases-3 and -7.[22] When caspases cleave the substrate, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[23]

Materials:

-

Cells and compound-treated plates (prepared as in steps 1-3 of the MTT assay, preferably in white-walled plates for luminescence)

-

Caspase-Glo® 3/7 Assay System (e.g., from Promega)

-

Luminometer or a microplate reader with luminescence detection capabilities.

Procedure:

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

-

Plate Equilibration: Remove the 96-well plate containing the treated cells from the incubator and let it equilibrate to room temperature for about 30 minutes.

-

Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[23] The single reagent addition lyses the cells and initiates the luminescent reaction.

-

Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

-

Subtract the average luminescence value of the blank (medium + reagent) from all experimental readings.

-

Data is often presented as Relative Luminescence Units (RLU) or as a "fold-increase" in caspase activity compared to the vehicle control. Fold Increase = (RLU of Treated Sample) / (RLU of Vehicle Control)

Interpreting Combined Assay Results

Caption: Logic diagram for interpreting multi-assay cytotoxicity data.

Scenario Interpretations:

-

Scenario A: Apoptotic Cytotoxicity: A dose-dependent decrease in MTT signal, a significant increase in Caspase-3/7 activity, and a moderate increase in LDH release (especially at later time points or higher concentrations) suggests the compound induces apoptosis, leading to secondary necrosis.

-

Scenario B: Primary Necrosis: A sharp, early increase in LDH release with a corresponding decrease in MTT signal, but little to no increase in Caspase-3/7 activity, would indicate a primary necrotic or necroptotic mechanism of cell death.

-

Scenario C: Cytostatic Effect: A decrease in the MTT signal without a significant increase in either LDH release or Caspase-3/7 activity may suggest the compound is cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).

References

-

Memorial Sloan Kettering Cancer Center. (2023, December 15). Diindolylmethane. [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Mishra, S., et al. (2022). Diindolylmethane Promotes Metabolic Crisis and Enhances the Efficacy of Centchroman in Breast Cancer: A 1H NMR-Based Approach. ACS Omega. [Link]

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

Ahmad, A., et al. (2014). 3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants. PLoS ONE. [Link]

-

Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. [Link]

-

Sarkar, F. H., & Li, Y. (2014). ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC. Mutation Research/Reviews in Mutation Research. [Link]

-